poriferasterol monoglucoside
poriferasterol monoglucoside
Stigmasteryl glucoside belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Stigmasteryl glucoside exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Stigmasteryl glucoside has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, stigmasteryl glucoside is primarily located in the membrane (predicted from logP) and cytoplasm. Stigmasteryl glucoside participates in a number of enzymatic reactions. In particular, stigmasteryl glucoside can be biosynthesized from stigmastane. Stigmasteryl glucoside can also be converted into stigmasterol.
Stigmasterol 3-O-beta-D-glucoside is a steroid saponin that is (3beta,22E)-stigmasta-5,22-dien-3-ol attached to a beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage. It is isolated from Symplocos lancifolia. It has a role as a metabolite. It is a member of phytosterols, a steroid saponin, a beta-D-glucoside and a monosaccharide derivative. It derives from a stigmasterol. It derives from a hydride of a stigmastane.
Stigmasterol 3-O-beta-D-glucoside is a steroid saponin that is (3beta,22E)-stigmasta-5,22-dien-3-ol attached to a beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage. It is isolated from Symplocos lancifolia. It has a role as a metabolite. It is a member of phytosterols, a steroid saponin, a beta-D-glucoside and a monosaccharide derivative. It derives from a stigmasterol. It derives from a hydride of a stigmastane.
Brand Name:
Vulcanchem
CAS No.:
19716-26-8
VCID:
VC0218262
InChI:
InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+/t21-,22-,24?,25?,26-,27?,28?,29-,30-,31+,32-,33-,34+,35-/m1/s1
SMILES:
CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C
Molecular Formula:
C35H58O6
Molecular Weight:
574.8 g/mol
poriferasterol monoglucoside
CAS No.: 19716-26-8
Main Products
VCID: VC0218262
Molecular Formula: C35H58O6
Molecular Weight: 574.8 g/mol
CAS No. | 19716-26-8 |
---|---|
Product Name | poriferasterol monoglucoside |
Molecular Formula | C35H58O6 |
Molecular Weight | 574.8 g/mol |
IUPAC Name | (2R,3R,4S,5S,6R)-2-[[(10R,13R,17R)-17-[(E,2R,5S)-5-ethyl-6-methylhept-3-en-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Standard InChI | InChI=1S/C35H58O6/c1-7-22(20(2)3)9-8-21(4)26-12-13-27-25-11-10-23-18-24(14-16-34(23,5)28(25)15-17-35(26,27)6)40-33-32(39)31(38)30(37)29(19-36)41-33/h8-10,20-22,24-33,36-39H,7,11-19H2,1-6H3/b9-8+/t21-,22-,24?,25?,26-,27?,28?,29-,30-,31+,32-,33-,34+,35-/m1/s1 |
Standard InChIKey | VWDLOXMZIGUBKM-WQQQOVNGSA-N |
Isomeric SMILES | CC[C@H](/C=C/[C@@H](C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)C)C(C)C |
SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Canonical SMILES | CCC(C=CC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)C)C(C)C |
Appearance | Powder |
Melting Point | 299°C |
Physical Description | Solid |
Description | Stigmasteryl glucoside belongs to the class of organic compounds known as stigmastanes and derivatives. These are sterol lipids with a structure based on the stigmastane skeleton, which consists of a cholestane moiety bearing an ethyl group at the carbon atom C24. Stigmasteryl glucoside exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Stigmasteryl glucoside has been found in human hepatic tissue tissue, and has also been primarily detected in urine. Within the cell, stigmasteryl glucoside is primarily located in the membrane (predicted from logP) and cytoplasm. Stigmasteryl glucoside participates in a number of enzymatic reactions. In particular, stigmasteryl glucoside can be biosynthesized from stigmastane. Stigmasteryl glucoside can also be converted into stigmasterol. Stigmasterol 3-O-beta-D-glucoside is a steroid saponin that is (3beta,22E)-stigmasta-5,22-dien-3-ol attached to a beta-D-glucopyranosyl residue at position 3 via a glycosidic linkage. It is isolated from Symplocos lancifolia. It has a role as a metabolite. It is a member of phytosterols, a steroid saponin, a beta-D-glucoside and a monosaccharide derivative. It derives from a stigmasterol. It derives from a hydride of a stigmastane. |
Synonyms | stigmasterol glucoside stigmasterol-beta-D-glucoside |
PubChem Compound | 6440962 |
Last Modified | Nov 11 2021 |
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